molecular formula C20H26N4O2 B6790123 N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6790123
M. Wt: 354.4 g/mol
InChI Key: JPHUCTIATVOELJ-UHFFFAOYSA-N
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Description

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological and pharmaceutical properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-13-5-3-6-15-10-17(12-26-19(13)15)21-20(25)24-8-4-7-16(11-24)18-9-14(2)22-23-18/h3,5-6,9,16-17H,4,7-8,10-12H2,1-2H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUCTIATVOELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC(CO2)NC(=O)N3CCCC(C3)C4=NNC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the cyclization of 8-methyl-3,4-dihydro-2H-chromen-3-yl derivatives with appropriate reagents to form the chromene structure. Subsequent reactions introduce the piperidine and pyrazole moieties.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Coumarin Derivatives: Similar chromene derivatives with various biological activities.

  • Piperidine Derivatives: Compounds containing the piperidine ring with potential pharmaceutical applications.

  • Pyrazole Derivatives: Compounds with the pyrazole moiety, known for their diverse biological activities.

Uniqueness: N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide stands out due to its unique combination of chromene, piperidine, and pyrazole moieties, which contribute to its distinct biological and pharmaceutical properties.

This compound represents a valuable addition to the field of organic chemistry and pharmaceutical research, with potential applications across various scientific disciplines. Further studies are needed to fully explore its capabilities and develop practical applications.

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